6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one

Description

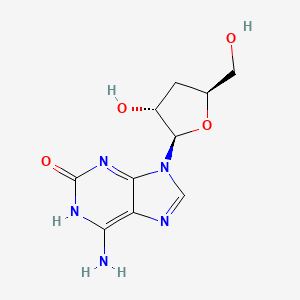

This compound is a purine nucleoside analog characterized by a 6-amino-substituted purine base linked to a modified tetrahydrofuran (THF) sugar moiety. The stereochemistry of the THF ring ((2R,3R,5S)-configuration) and the presence of hydroxyl and hydroxymethyl groups are critical for its biological interactions, particularly in mimicking natural nucleosides like adenosine or guanosine. Its synthesis typically involves multi-step reactions, such as ammonolysis of nitro-purinyl intermediates (e.g., conversion of compound 5 to 6 in ) or catalytic hydrogenation (e.g., compound 6 to 9 in ) .

Structure

3D Structure

Properties

CAS No. |

476357-18-3 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

6-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |

InChI |

InChI=1S/C10H13N5O4/c11-7-6-8(14-10(18)13-7)15(3-12-6)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 |

InChI Key |

MWQLOKAKKCANFQ-OBXARNEKSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(NC(=O)N=C32)N)CO |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(NC(=O)N=C32)N)CO |

Origin of Product |

United States |

Biological Activity

6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one, commonly referred to as a purine derivative, is notable for its complex structure and significant biological activity. This compound features a purine base linked to a tetrahydrofuran sugar moiety, enhancing its solubility and reactivity in biological systems. Its molecular formula is with a molecular weight of approximately 267.25 g/mol.

Chemical Structure

The structural complexity of the compound can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Properties : Studies have shown that derivatives of purine compounds can inhibit viral replication. The unique hydroxymethyl group in this compound may enhance its antiviral efficacy by improving binding affinity to viral targets.

- Enzyme Inhibition : It has been observed that the compound interacts with various enzymes, potentially acting as an inhibitor. This interaction is critical for understanding its pharmacodynamics and therapeutic potential.

- Cellular Uptake and Metabolism : The tetrahydrofuran derivative enhances cellular permeability, which is crucial for effective drug delivery and action within target cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2'-Deoxyadenosine | Purine base + deoxyribose | Lacks hydroxymethyl group |

| 3'-Deoxyguanosine | Purine base + ribose | Different sugar configuration |

| 2-Aminoadenosine | Purine base + ribose | Lacks tetrahydrofuran moiety |

The presence of the tetrahydrofuran derivative and specific stereochemistry distinguishes this compound from its analogs, contributing to its unique biological activities and potential applications.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Antiviral Efficacy : A study demonstrated that analogs of this purine derivative showed promising results in inhibiting the replication of specific viruses in vitro. The mechanism involved competitive inhibition at viral polymerases.

- Pharmacological Research : In cellular assays, the compound was tested for its ability to modulate enzyme activity related to nucleotide metabolism. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting potential therapeutic applications in metabolic disorders .

- Platelet Aggregation Studies : Research focused on adenosine receptors revealed that this compound could modulate platelet aggregation through A2A receptor activation, indicating its potential use as an anti-thrombotic agent .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, making it a subject of interest in pharmaceutical research. Its interactions with various biological targets are critical for understanding its pharmacodynamics and therapeutic potential.

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent due to its unique structural features that enhance solubility and reactivity in biological systems. It may serve as a precursor for synthesizing various biologically active molecules, including antiviral and anticancer agents.

Biochemical Studies

6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic nucleosides allows researchers to investigate nucleic acid metabolism and related enzymatic processes.

Drug Design and Synthesis

The compound's structural characteristics make it an attractive candidate for drug design. Its modifications can lead to the development of new drugs with enhanced efficacy and reduced side effects. This application is particularly relevant in the design of nucleoside analogs used in antiviral therapies.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited antiviral activity against several viruses, including HIV and hepatitis C virus. The mechanism involved interference with viral replication processes, highlighting the compound's potential as an antiviral agent.

Case Study 2: Cancer Research

In cancer research, this compound has shown promise as an anticancer agent by inducing apoptosis in cancer cell lines. The structural modifications enhance its ability to interact with specific cellular targets involved in cancer progression.

Chemical Reactions Analysis

Phosphorylation of Hydroxyl Groups

The hydroxyl groups on the tetrahydrofuran ring are primary sites for phosphorylation, a reaction common in nucleoside biochemistry. This modification mimics natural nucleotide biosynthesis, producing bioactive phosphorylated derivatives.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| 5'-Hydroxyl Phosphorylation | ATP, kinases (enzymatic) or POCl₃ (chemical) | 5'-Monophosphate derivative | Precursor for antiviral or anticancer prodrugs |

Enzymatic phosphorylation is stereospecific, while chemical methods may require protecting groups to avoid side reactions at the 3'-hydroxyl or amino sites .

Amino Group Reactivity

The 6-amino group on the purine ring participates in alkylation and acylation reactions, altering electronic properties and binding affinity.

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | N6-methylated derivative (enhanced lipophilicity) |

| Acylation | Acetic anhydride, pyridine | N6-acetylated product (improved metabolic stability) |

These modifications are leveraged in prodrug design to optimize pharmacokinetics .

Sugar Moiety Modifications

The tetrahydrofuran ring’s hydroxymethyl and hydroxyl groups undergo oxidation, reduction, and substitution:

-

Oxidation :

-

Halogenation :

Glycosidic Bond Hydrolysis

The β-N-glycosidic bond linking the purine base to the sugar is susceptible to acid-catalyzed hydrolysis, yielding the free purine base and sugar fragment. This reaction is critical for studying metabolic degradation pathways.

| Conditions | Products |

|---|---|

| 0.1M HCl, 80°C | 6-Aminopurine-2-one + tetrahydrofuran derivative |

| Enzymatic (nucleoside phosphorylase) | Base + sugar-1-phosphate |

Comparison with Structural Analogs

The compound’s reactivity differs from similar nucleosides due to its unique stereochemistry and functional groups:

Key Challenges in Reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs:

Physicochemical Properties

Preparation Methods

Vorbrüggen Glycosylation

This method employs a silylated purine base (e.g., 6-chloropurine) and a ribofuranose derivative activated as a glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). The reaction proceeds in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate), yielding the β-D-riboside with high stereoselectivity. For the target compound, the 6-chloro intermediate is subsequently aminated under pressurized NH₃ in methanol.

Example protocol :

Enzymatic Coupling

Though less common in industrial settings, enzymatic methods using purine nucleoside phosphorylases (PNPs) offer an alternative. PNPs catalyze the reversible phosphorylation of purine bases, enabling coupling with phosphorylated sugars under mild conditions. However, this method requires optimization for non-natural substrates like 6-amino-2-oxopurine.

Post-Glycosylation Functionalization

After glycosylation, additional steps ensure the correct substitution pattern:

-

Amination : Liquid-phase ammonolysis (e.g., NH₃ in methanol at 25°C) replaces chloride or other leaving groups at the 6-position.

-

Oxidation : Controlled oxidation with potassium permanganate (KMnO₄) or Dess-Martin periodinane introduces the 2-oxo group.

Purification and Characterization

Final purification typically involves:

-

Chromatography : Reverse-phase HPLC using C18 columns with acetonitrile/water gradients.

-

Crystallization : Ethanol/water mixtures precipitate the product as a white crystalline solid.

Key analytical data :

| Property | Value | Method |

|---|---|---|

| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |

| [α]D²⁵ | +12.5° (c = 1, H₂O) | Polarimetry |

| UV λmax (H₂O) | 260 nm | Spectrophotometry |

Challenges and Optimization Opportunities

-

Stereochemical Drift : The tetrahydrofuran sugar is prone to epimerization under acidic or high-temperature conditions. Mitigation strategies include low-temperature reactions and non-polar solvents.

-

Low Yields in Glycosylation : Vorbrüggen reactions often yield <70%. Alternatives like microwave-assisted synthesis or flow chemistry may improve efficiency.

-

Scalability : Industrial-scale production requires cost-effective protecting groups (e.g., acetyl vs. benzoyl) and recyclable catalysts .

Q & A

Q. How can researchers confirm the structural integrity of this compound in synthesized samples?

Methodological Answer:

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z 283.24 for C₁₀H₁₃N₅O₅) .

- Stereochemical Validation : Employ ¹H/¹³C NMR to confirm the (2R,3R,5S) configuration, focusing on hydroxyl and hydroxymethyl proton coupling patterns. Compare with published spectra of structurally related tetrahydrofuran derivatives (e.g., ’s SMILES/InChI data) .

- Purity Assessment : Utilize reverse-phase HPLC with UV detection (λ ~260 nm, typical for purine analogs) to ensure >95% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear NIOSH/EN 166-certified safety glasses, nitrile gloves, and lab coats. Use fume hoods to minimize inhalation risks (H335 hazard) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

- First Aid : For skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .

Q. What are the optimal storage conditions to maintain stability?

Methodological Answer:

- Primary Conditions : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at room temperature (20–25°C) to prevent oxidation .

- Contradictions : suggests –20°C storage for analogs, but this may induce crystallization or phase separation in aqueous solutions. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound’s tetrahydrofuran ring system?

Methodological Answer:

- Stereoselective Strategies : Employ palladium-catalyzed reductive cyclization (e.g., ’s nitroarene methods) to control the (2R,3R,5S) configuration .

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl intermediates, with final cleavage via tetra-n-butylammonium fluoride (TBAF) .

- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 EtOAc:MeOH) and isolate via column chromatography (silica gel, gradient elution) .

Q. How can discrepancies in NMR data for the purine moiety be resolved?

Methodological Answer:

- Comparative Analysis : Cross-reference observed chemical shifts (e.g., purine C8-H ~δ 8.3 ppm) with analogs like inosine ( ) or acetyl adenylate ( ) .

- Isotopic Labeling : Synthesize ¹⁵N/¹³C-labeled derivatives to assign ambiguous peaks via heteronuclear correlation spectroscopy (HSQC/HMBC) .

- Computational Modeling : Optimize DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and identify conformational outliers .

Q. What experimental approaches can elucidate its interactions with nucleotide-binding enzymes?

Methodological Answer:

- In Vitro Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) with adenosine deaminase or kinase targets .

- Phosphorylation Studies : Radiolabel the compound with ³²P-ATP and track incorporation via autoradiography (’s phosphate analogs) .

- Molecular Docking : Model interactions using AutoDock Vina, focusing on hydrogen bonding with the tetrahydrofuran diol motif .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, water, and ethanol (e.g., lacks data; notes hygroscopicity). Use dynamic light scattering (DLS) to detect aggregation .

- pH-Dependent Studies : Adjust pH (3–9) and measure solubility via UV-Vis spectrophotometry (λmax ~260 nm). Correlate with logP calculations (e.g., ACD/Labs) .

Biochemical Applications

Q. What methodologies are suitable for studying its role in purine metabolism?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.